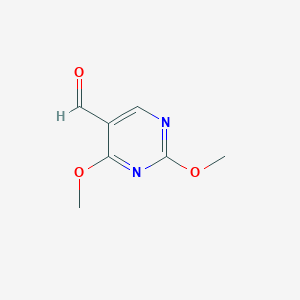

2,4-Dimethoxypyrimidine-5-carbaldehyde

Vue d'ensemble

Description

L'acide méthoprène est un composé chimique connu pour son rôle d'analogue de l'hormone juvénile. Il est principalement utilisé comme régulateur de croissance des insectes, interférant avec le cycle de vie des insectes et les empêchant d'atteindre la maturité ou de se reproduire . L'acide méthoprène est un liquide ambré à l'odeur légèrement fruitée et est largement utilisé dans les produits antiparasitaires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide méthoprène peut être synthétisé par diverses réactions chimiques. Une méthode courante implique l'estérification de l'acide 2,4-dodécadiénoïque avec de l'alcool isopropylique en présence d'un catalyseur. La réaction se produit généralement sous reflux et le produit est purifié par distillation .

Méthodes de production industrielle : Dans les environnements industriels, l'acide méthoprène est produit en utilisant des processus d'estérification à grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réactifs de haute pureté et d'environnements de réaction contrôlés garantit une production constante d'acide méthoprène .

Analyse Des Réactions Chimiques

Types de réactions : L'acide méthoprène subit diverses réactions chimiques, notamment :

Oxydation : L'acide méthoprène peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir l'acide méthoprène en ses alcools correspondants.

Substitution : L'acide méthoprène peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont employés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de cétones et d'aldéhydes.

Réduction : Formation d'alcools.

Substitution : Formation de divers dérivés substitués

4. Applications de la recherche scientifique

L'acide méthoprène a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme standard en chimie analytique.

Biologie : Étudié pour ses effets sur le développement et la régulation de la croissance des insectes.

Médecine : Enquêté pour des applications thérapeutiques potentielles dans la lutte contre les maladies transmises par les insectes.

Industrie : Utilisé dans les produits antiparasitaires pour l'agriculture et la santé publique .

5. Mécanisme d'action

L'acide méthoprène agit comme un analogue de l'hormone juvénile, imitant l'hormone naturelle chez les insectes. Il se lie à des récepteurs spécifiques, interférant avec la régulation hormonale normale de la croissance et du développement. Cela empêche les insectes de muer, de pondre des œufs, d'éclore et de se développer en adultes. Les cibles moléculaires comprennent les récepteurs de l'hormone juvénile et les voies de signalisation associées .

Composés similaires :

Hydroprène : Un autre analogue de l'hormone juvénile utilisé comme régulateur de croissance des insectes.

Kinoprène : Structure et fonction similaires à celles de l'acide méthoprène.

Pyriproxyfène : Un analogue de l'hormone juvénile avec des applications similaires dans la lutte antiparasitaire.

Comparaison : L'acide méthoprène est unique en termes d'affinité de liaison spécifique et d'efficacité à perturber le cycle de vie des insectes. Comparé à l'hydroprène et au kinoprène, l'acide méthoprène a un spectre d'activité plus large et est plus largement utilisé dans diverses applications de lutte antiparasitaire. Le pyriproxyfène, bien que similaire, a des cibles moléculaires et des voies différentes .

Applications De Recherche Scientifique

Methoprene acid has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on insect development and growth regulation.

Medicine: Investigated for potential therapeutic applications in controlling insect-borne diseases.

Industry: Utilized in pest control products for agriculture and public health .

Mécanisme D'action

Methoprene acid acts as a juvenile hormone analog, mimicking the natural hormone in insects. It binds to specific receptors, interfering with the normal hormonal regulation of growth and development. This prevents insects from molting, laying eggs, hatching, and developing into adults. The molecular targets include juvenile hormone receptors and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Hydroprene: Another juvenile hormone analog used as an insect growth regulator.

Kinoprene: Similar in structure and function to methoprene acid.

Pyriproxyfen: A juvenile hormone analog with similar applications in pest control.

Comparison: Methoprene acid is unique in its specific binding affinity and effectiveness in disrupting the insect life cycle. Compared to hydroprene and kinoprene, methoprene acid has a broader spectrum of activity and is more widely used in various pest control applications. Pyriproxyfen, while similar, has different molecular targets and pathways .

Activité Biologique

Overview

2,4-Dimethoxypyrimidine-5-carbaldehyde (CAS No. 52606-02-7) is a pyrimidine derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound features two methoxy groups and an aldehyde functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 168.15 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 52606-02-7 |

| LogP | 1.75 |

Research indicates that this compound may interact with various biological systems through enzyme inhibition and modulation of biochemical pathways:

- Target Enzymes : It is hypothesized that this compound may inhibit dihydrofolate reductase (DHFR), similar to other pyrimidine derivatives, disrupting nucleotide synthesis essential for cell growth and survival .

- Biochemical Pathways : Inhibition of DHFR could lead to altered folate metabolism, affecting DNA synthesis and cellular proliferation.

Antimicrobial Activity

Studies have demonstrated the antimicrobial potential of this compound, particularly against various bacterial strains. The compound has shown promising results in inhibiting the growth of pathogens, suggesting its potential as an antimicrobial agent.

- Case Study : In a study evaluating several pyrimidine derivatives, this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its structural similarity to nucleobases suggests it could interfere with nucleic acid synthesis in cancer cells.

- Research Findings : A study highlighted that derivatives of pyrimidines, including this compound, were effective in reducing tumor growth in animal models .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the functionalization of pyrimidine rings. Notably, the presence of methoxy groups allows for further derivatization to enhance biological activity.

Common Synthesis Routes

- Starting Materials : The synthesis typically begins with readily available pyrimidine precursors.

- Reagents Used : Common reagents include methanol for methoxy group introduction and various oxidizing agents for aldehyde formation.

| Synthesis Method | Description |

|---|---|

| Method A | Nucleophilic substitution on pyrimidine derivatives |

| Method B | Oxidation followed by methylation |

Propriétés

IUPAC Name |

2,4-dimethoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTAWJHBACJZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344548 | |

| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52606-02-7 | |

| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.